molecular formula C53H77N13O12 B13395425 Pvnfkflsh

Pvnfkflsh

Cat. No.: B13395425
M. Wt: 1088.3 g/mol
InChI Key: DUTLYPZZJJBEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Initial Characterization

The discovery of hemopressin (PVNFKFLSH) was first reported in 2003, originating from extracts of rat brain. researchgate.netnih.govwikipedia.orgnih.govnih.gov This identification was achieved using an enzyme capture technique, highlighting its potential role as a substrate for specific peptidases. researchgate.netnih.govwikipedia.orgnih.govr-project.org Initial characterization studies revealed that hemopressin possessed biological activity, including the ability to induce hypotension in anesthetized rats and exert non-opioid antinociceptive effects in models of inflammatory hyperalgesia. researchgate.netnih.govwikipedia.orgnih.gov Further research indicated that hemopressin is metabolized by key enzymes such as endopeptidase 24.15 (thimet oligopeptidase), neurolysin (endopeptidase 24.16), and angiotensin-converting enzyme (ACE). researchgate.netnih.govwikipedia.orgnih.gov

Biological Context and Significance in Peptide Research

The significance of hemopressin in peptide research stems largely from its unexpected interaction with the cannabinoid receptor system. Prior to its discovery, the primary endogenous ligands for cannabinoid receptors, such as CB1 and CB2, were considered to be exclusively lipid-based molecules like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Hemopressin was identified as a peptide ligand that selectively binds to CB1 receptors. nih.govnih.gov In vitro assays characterized hemopressin as a selective inverse agonist or antagonist of the CB1 receptor, demonstrating its ability to block the constitutive activity of these receptors similarly to known antagonists like rimonabant (B1662492). nih.govnih.govnih.govr-project.org This finding was a breakthrough, introducing the concept of peptidic modulation within the endocannabinoid system and broadening the scope of endogenous signaling molecules involved in regulating cannabinoid receptors. Beyond its interaction with cannabinoid receptors, hemopressin has been implicated in various physiological processes, including the regulation of food intake, where it has been shown to reduce feeding in animal models. nih.govr-project.org It has also been suggested to play roles in antinociception, anti-inflammatory activity, learning, and memory.

Overview of Hemopressin-Related Peptides within the Endocannabinoid System Landscape

While the nonapeptide this compound was the first hemopressin peptide identified, subsequent research has revealed a family of related peptides, some of which are now considered the predominant endogenous forms. r-project.org Longer, N-terminally extended variants, such as RVD-hemopressin (RVDPVNFKLLSH, also known as pepcan-12) and VD-hemopressin (VDPVNFKLLSH), have been found in brain extracts and are believed to be the true endogenous peptides generated under physiological conditions. r-project.org These related peptides exhibit distinct pharmacological profiles compared to the original hemopressin. For instance, RVD-hemopressin has been characterized as a negative allosteric modulator of CB1 receptors and a positive allosteric modulator of CB2 receptors, or in some contexts, a CB1 agonist. r-project.org Another related peptide, VD-Hpβ, derived from the beta chain of hemoglobin, has also been identified as a CB1 receptor agonist. r-project.org The existence of this family of hemopressin-related peptides, with their diverse activities at cannabinoid receptors (including agonism, inverse agonism, antagonism, and allosteric modulation) and potential interactions with other systems like the NPFF system and TRPV1 channels, underscores the complexity and multifaceted nature of peptidic signaling within the endocannabinoid system landscape. The shortest active fragment identified, NFKF, has also shown biological activity, such as delaying seizures in an experimental model.

Properties

Molecular Formula

C53H77N13O12

Molecular Weight

1088.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)

InChI Key

DUTLYPZZJJBEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4

Origin of Product

United States

Molecular Biology and Biochemistry of Hemopressin Pvnfkflsh

Biosynthesis and Endogenous Generation Pathways

The generation of hemopressin peptides is intrinsically linked to the breakdown of larger precursor proteins, primarily hemoglobin. While the exact complete biosynthetic pathway is still under investigation, significant progress has been made in identifying its origin and the enzymes involved in its processing.

Origin from the Hemoglobin Alpha-Chain

Hemopressin (PVNFKFLSH), specifically the rat variant, is a nonapeptide derived from the alpha-chain of hemoglobin. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netmedchemexpress.commedchemexpress.comscispace.comjneurosci.orgmedchemexpress.com It corresponds to amino acid residues 96-104 of the alpha-1 chain of hemoglobin. frontiersin.orgscispace.com The presence of hemoglobin alpha-chain mRNA and protein has been detected in non-erythrocyte cells, including neurons, suggesting that hemopressin peptides can be produced in the brain rather than solely originating from blood contamination. nih.gov

Identification via Enzyme Capture Techniques

The initial identification of hemopressin (this compound) was a notable achievement facilitated by the use of enzyme capture techniques. This approach involved incubating tissue homogenates with catalytically inactive forms of oligopeptidases, which allowed for the trapping and isolation of endogenous peptide substrates. researchgate.net Hemopressin was originally identified in extracts of rat brain using this method, specifically with endopeptidase 24.15. nih.govnih.govresearchgate.netmedchemexpress.commedchemexpress.comscispace.comjneurosci.orgmedchemexpress.comwikipedia.orgorigene.combma.ch This technique was crucial in identifying specific peptide peaks that bound to the inactive enzyme, which were then analyzed by mass spectrometry. scispace.com

Role of Specific Endopeptidases in Processing (e.g., EP24.15, EP24.16, ACE)

Hemopressin is known to be a substrate for several endopeptidases, both in vitro and in vivo. These include endopeptidase 24.15 (EP24.15, also known as thimet oligopeptidase), endopeptidase 24.16 (EP24.16, also known as neurolysin), and angiotensin-converting enzyme (ACE). nih.govresearchgate.netmedchemexpress.commedchemexpress.comscispace.commedchemexpress.com Studies have shown that EP24.15 and EP24.16 can cleave hemopressin into shorter fragments, such as PVNF, PVNFK, and PVNFKF. nih.govnih.gov While ACE also processes hemopressin, generating the fragment PVNFKFL, this shorter fragment did not exhibit the same hypotensive effect as the full nonapeptide, suggesting that ACE might be involved in the inactivation of hemopressin. nih.gov The precise roles of these enzymes in the complete in vivo processing and regulation of hemopressin and its related peptides are still being elucidated. nih.gov

Characterization of Endogenous Forms and Precursors (e.g., RVD-Hemopressin, Pepcan-12, Pepcan-23)

While the nonapeptide hemopressin (this compound) was the first to be identified, subsequent research suggests that it may be an artifact generated during the extraction process, particularly under the hot acid conditions used, which can cleave labile Asp-Pro bonds found in longer peptides. nih.govfrontiersin.orgwikipedia.orgfrontiersin.org

Longer, N-terminally extended forms of hemopressin are considered the true endogenous peptides. wikipedia.org These include RVD-hemopressin (RVDPVNFKLLSH), also known as pepcan-12, and VD-hemopressin (VDPVNFKLLSH). nih.govresearchgate.netfrontiersin.orgwikipedia.orgfrontiersin.orgwikipedia.org RVD-hemopressin (pepcan-12) is a dodecapeptide and is one of the more abundant neuropeptides found in the mouse brain. wikipedia.org It has also been detected in other tissues such as the liver, kidneys, spleen, and adrenals. nih.govresearchgate.net

Even longer precursors have been identified, such as pepcan-23 (SALSDLHAHKLRVDPVNFKLLSH), which is postulated to be a pro-peptide for RVD-hemopressin (pepcan-12). nih.govresearchgate.netwikipedia.orgwikipedia.orggertschlab.com Pepcan-23 has been detected in brain, liver, kidneys, and spleen. researchgate.net The proteasome has been suggested as a potential enzymatic system involved in the generation of hemopressin peptides from the hemoglobin alpha-chain. nih.govresearchgate.net

The relative abundance of these endogenous forms varies across tissues and can be influenced by physiological conditions such as ischemia-reperfusion and endotoxemia. researchgate.net

Table 1: Endogenous Hemopressin Peptides and Precursors

Peptide NameAmino Acid SequenceLength (Amino Acids)Putative Origin/RelationshipDetection in Tissues (Example)
Hemopressin (rat)This compound9Hemoglobin α-chain (96-104)Rat brain (initially)
VD-HemopressinVDPVNFKLLSH11N-terminal extended HemopressinMouse brain
RVD-HemopressinRVDPVNFKLLSH12N-terminal extended Hemopressin, also known as Pepcan-12Mouse brain, liver, kidneys, spleen, adrenals nih.govresearchgate.net
Pepcan-23SALSDLHAHKLRVDPVNFKLLSH23Putative precursor for RVD-HemopressinBrain, liver, kidneys, spleen researchgate.net

Note: The sequence for Hemopressin in humans and mice is PVNFKLLSH, with a Leucine (B10760876) instead of Phenylalanine at position 6 compared to the rat sequence this compound. nih.govfrontiersin.orgnih.govresearchgate.net

Structural Aspects and Conformational Dynamics

The structure of hemopressin and its related peptides is crucial for their interaction with target receptors, such as the cannabinoid receptors. Studies employing various spectroscopic and computational techniques have provided insights into their conformational preferences.

Primary Amino Acid Sequence Analysis

The primary amino acid sequence of rat hemopressin is Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (this compound). nih.govresearchgate.netscispace.comjneurosci.orgmedchemexpress.com This sequence is derived from the alpha-chain of hemoglobin. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netmedchemexpress.commedchemexpress.comscispace.comjneurosci.orgmedchemexpress.com While the core sequence is largely conserved across mammalian species, there are variations. For instance, in humans and mice, the sequence of hemopressin is PVNFKLLSH, where the phenylalanine (F) at position 6 in the rat sequence is replaced by a leucine (L). nih.govfrontiersin.orgnih.govresearchgate.net This subtle difference in primary sequence can potentially influence the peptide's conformation and activity. The N-terminally extended forms like RVD-hemopressin and VD-hemopressin have additional amino acids at the N-terminus, as shown in Table 1. nih.govresearchgate.netfrontiersin.orgwikipedia.org

Studies utilizing techniques such as circular dichroism and nuclear magnetic resonance (NMR) spectroscopy have been employed to investigate the secondary structure and conformational dynamics of hemopressin and its fragments. nih.govresearchgate.net These studies suggest that hemopressin can adopt regular beta-turn structures, particularly in certain segments of the peptide. nih.govresearchgate.net For example, beta-turn structures have been observed in the N3-H9 segment of hemopressin and the N3-F6 segment of the truncated fragment PVNFKF. nih.govresearchgate.net The presence of solvents like trifluoroethanol (TFE) can also influence the conformational preferences, promoting extended beta-like structures. nih.gov

Molecular docking and molecular dynamics simulations have been used to model the interaction of hemopressin and its extended forms with cannabinoid receptors, providing insights into their potential binding modes and the conformational changes involved in receptor interaction. researchgate.netmdpi.comnih.govfrontiersin.org These computational studies complement the experimental spectroscopic data in understanding the structural basis of hemopressin's biological activity. researchgate.net

Elucidation of Secondary and Tertiary Structural Features (e.g., Beta-Turn Conformations)

Studies employing techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into the conformational features of hemopressin. These studies indicate that hemopressin can adopt a mostly extended β-like structure. researchgate.netnih.gov

Pioneering research using CD and NMR showed that hemopressin is characterized by regular β-turn structures within its sequence, specifically in the N3-H9 segment. frontiersin.orgresearchgate.net A β-turn is a common secondary structure in proteins and peptides, typically involving four amino acid residues, that causes a reversal in the direction of the polypeptide chain. youtube.com These turns are often crucial for the compact folding of proteins and can play a role in molecular recognition and self-assembly processes. The presence of residues like proline and glycine (B1666218) can increase flexibility and are often found in beta turns. youtube.com

Further studies using DPC/SDS micelles to mimic a lipophilic receptor environment also induced the formation of regular β-turn structures in hemopressin. nih.govresearchgate.net This suggests that the peptide's conformation can be influenced by its environment, potentially impacting its interaction with receptors. The presence of these turn structures in the central portion of hemopressin has been suggested to be critical for effective interaction with the CB1 receptor. researchgate.net

While an extended β-like structure has been observed, it is hypothesized that helical and β-strand forms of hemopressin might coexist, and the preference for one conformation over the other could influence its aggregation behavior and CB1 activity. nih.gov

Self-Assembly Properties and Fibril Formation

Hemopressin has demonstrated the capacity for self-assembly, particularly under physiologically relevant conditions. nih.govdovepress.com Research using transmission electron microscopy (TEM) has revealed that hemopressin can self-assemble into fibrils in aqueous solutions at physiological pH (pH 7.4). researchgate.netnih.gov

The self-assembly of peptides is a process where individual peptide molecules associate to form larger, ordered or unordered nanostructures. researchgate.netdovepress.com In the case of hemopressin, this self-assembly leads to the formation of β-sheet-based nanofibrillar matrices. dovepress.com Circular dichroism and nuclear magnetic resonance experiments support the notion that the peptide's extended β-like structure contributes to its propensity for self-assembly and fibril formation. researchgate.netnih.gov

While synthetic hemopressin (this compound) has been shown to self-assemble under physiological pH environments, the formation of both ordered and unordered nanostructures has been reported. dovepress.com The driving forces for peptide fibrillization can include interactions between aromatic residues, and the two phenylalanine residues in hemopressin may contribute to its self-assembly. nih.gov However, it is noteworthy that RVD-hemopressin, which also contains the hemopressin sequence and two phenylalanine residues, does not form fibrils under the same conditions, suggesting that the additional N-terminal residues in RVD-hemopressin may induce structural differences or ionic interactions that prevent fibril formation. nih.gov

The self-assembled nanofibrils of hemopressin have been shown to possess pH-sensitive switchable surface-active properties. researchgate.netresearchgate.net These rod-like fibrils are proposed to have two faces with opposite solvent affinity, leading to their preferential accumulation at the air-water interface, where they can form a network that increases the dilatational modulus of the interfacial layer. researchgate.net This property suggests potential applications for hemopressin nanofibrils as tunable emulsifiers. researchgate.net

The self-assembly and fibril formation of hemopressin are considered complex processes. nih.gov Although many short peptides can self-assemble, hemopressin is a naturally occurring peptide found in the brain, highlighting the importance of understanding the physiological relevance of its self-assembly. nih.gov While peptide amyloid fibril formation is implicated in various diseases, the physiological role of hemopressin self-assembly requires further investigation. nih.gov

Table 2: Hemopressin Self-Assembly Characteristics

PropertyObservationConditionsMethodReference
Self-AssemblyForms fibrilsAqueous conditions, pH 7.4TEM researchgate.netnih.gov
Fibril Structureβ-sheet-based nanofibrillar matricesNot explicitly stated in conditionsImplied by CD/NMR findings researchgate.netnih.govdovepress.com
Contributing StructureMostly extended β-like structureNot explicitly stated in conditionsCD, NMR researchgate.netnih.gov
Surface ActivitypH-sensitive switchable surface-active propertiesNot explicitly stated in conditionsResearch findings researchgate.netresearchgate.net

Receptor Interactions and Signal Transduction Mechanisms of Hemopressin Pvnfkflsh

Cannabinoid Receptor Type 1 (CB1R) Modulation

Hemopressin (PVNFKFLSH) functions as a selective modulator of CB1R, influencing its activity through specific binding and downstream signaling pathways. pnas.orgpnas.orgnih.govnih.govdrugbank.comresearchgate.net

Ligand Binding and Selectivity Profiles

Hemopressin (this compound) demonstrates selective binding to CB1R compared to other Family A G protein-coupled receptors, including the closely related CB2R. pnas.orgpnas.orgnih.govnih.govdrugbank.com Studies utilizing conformation-state sensitive antibodies initially suggested that hemopressin is a selective ligand for CB1R. pnas.orgpnas.orgnih.govnih.gov Further investigations, including ligand-binding analyses in striatal membranes known to contain a relatively pure population of CB1 receptors, have supported this selectivity. pnas.orgnih.gov The apparent affinity of hemopressin for CB1R has been reported to be similar to that of the known CB1R inverse agonist SR141716. nih.gov Docking studies and nuclear magnetic resonance spectroscopy have provided insights into the structural determinants critical for the interaction between hemopressin and CB1R. researchgate.netresearchgate.net

Inverse Agonist and Antagonist Activities at CB1R

Hemopressin (this compound) acts as both an inverse agonist and an antagonist at CB1R. wikipedia.orgresearchgate.netfrontiersin.orgfrontiersin.orgpnas.orgpnas.orgnih.govnih.govdrugbank.comresearchgate.netnih.govnih.govmedchemexpress.com As an antagonist, it effectively blocks signaling mediated by CB1R agonists. pnas.orgpnas.orgnih.govnih.gov As an inverse agonist, hemopressin is capable of blocking the constitutive activity of CB1 receptors. pnas.orgpnas.orgnih.govnih.govdrugbank.com This inverse agonist activity is comparable in extent to that observed with the well-characterized CB1R antagonist and inverse agonist, rimonabant (B1662492). pnas.orgpnas.orgnih.govnih.govdrugbank.com Hemopressin fragments, such as PVNFKFL and PVNFKF, have also shown inverse agonist activity towards CB1R. nih.gov

Allosteric Modulation of CB1R Function

While hemopressin (this compound) itself is primarily characterized by its orthosteric inverse agonist and antagonist actions, N-terminal extended forms of hemopressin, such as RVD-hemopressin (also known as pepcan-12), function as negative allosteric modulators (NAMs) of CB1R. wikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.gov These related peptides can modulate the efficacy of orthosteric agonists in inducing responses such as cAMP accumulation, GTPγS binding, and receptor internalization. researchgate.netnih.gov

Influence on G-protein Coupling and Downstream Signaling Cascades (e.g., Adenylyl Cyclase Inhibition, ERK Phosphorylation)

CB1 receptors are primarily coupled to Gαi/o proteins, which typically leads to the inhibition of adenylyl cyclase activity and a decrease in intracellular cAMP levels upon agonist activation. mdpi.comresearchgate.netnih.gov Activation of CB1R can also influence the phosphorylation of extracellular signal-regulated kinase (ERK). mdpi.comresearchgate.net

Hemopressin (this compound), acting as a CB1R inverse agonist/antagonist, modulates these downstream signaling pathways. It blocks the agonist-mediated decrease in cAMP levels, indicating an antagonism of adenylyl cyclase inhibition. pnas.orgpnas.orgnih.gov Furthermore, hemopressin treatment alone has been shown to decrease basal levels of signaling, including a decrease in basal ERK phosphorylation, similar to the effects of other inverse agonists like SR141716. pnas.orgpnas.orgnih.gov This suggests that hemopressin opposes the basal G protein activity associated with constitutive CB1R activity. pnas.orgpnas.orgnih.gov

Modulation of Constitutive CB1R Activity

A key characteristic of hemopressin (this compound) is its ability to block the constitutive activity of CB1 receptors. pnas.orgpnas.orgnih.govnih.govdrugbank.com This effect is similar in magnitude to that observed with established inverse agonists like rimonabant and SR141716. pnas.orgpnas.orgnih.govnih.govdrugbank.com By reducing the basal activity of CB1R, hemopressin influences downstream signaling even in the absence of exogenous agonists. pnas.orgpnas.orgnih.gov

Cannabinoid Receptor Type 2 (CB2R) Modulation

Hemopressin (this compound) itself has shown minimal to no effect on CB2 receptor signaling in various assays, demonstrating selectivity for CB1R. pnas.orgpnas.orgnih.gov However, it is important to note that related, N-terminal extended hemopressin peptides, such as RVD-hemopressin (pepcan-12), have been identified as positive allosteric modulators (PAMs) of CB2R. wikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov These peptides can potentiate the effects of CB2 receptor agonists on signaling pathways such as [35S]GTPγS binding and cAMP inhibition. nih.gov

Interaction with Intracellular Mitochondrial Cannabinoid Receptors

Recent studies suggest that extended forms of hemopressin, such as RVD-hemopressin (also known as pepcan-12), can activate intracellular mitochondrial cannabinoid receptors. researchgate.netfapesp.brbutantan.gov.brresearchgate.netbutantan.gov.brnih.govnih.gov While this compound itself is predominantly recognized for its activity at the canonical cannabinoid type 1 (CB1) receptor located on the cell membrane, the broader family of hemopressin-related peptides demonstrates a capacity for engaging intracellular targets. This suggests that hemopressin peptides may exert location-specific and biased pharmacological actions, contributing to a wider range of signal transduction outcomes within the endocannabinoid system. researchgate.netfapesp.brbutantan.gov.brresearchgate.netbutantan.gov.brnih.gov The activation of intracellular mitochondrial cannabinoid receptors by these related peptides points towards potential roles in modulating cellular energy metabolism and other mitochondrial functions, although the specific involvement of this compound in these interactions requires further dedicated investigation.

Cross-Modulation with Opioid Receptor Systems

The interaction between hemopressin and opioid receptor systems presents a complex picture of cross-modulation. While some studies indicate that the antinociceptive effects observed with systemic administration of hemopressin are not antagonized by naloxone, suggesting independence from classical opioid receptors in certain contexts nih.gov, other research highlights potential functional interactions. Investigations into cannabinoid type 1 receptor (CB1R) and opioid receptor heteromers, specifically CB1R-mu opioid receptor (MOR) and CB1R-delta opioid receptor (DOR) complexes, have provided evidence of cross-talk. nih.gov

Studies using a model of diabetic neuropathy demonstrated that hemopressin attenuated mechanical allodynia, suggesting an involvement of both CB1R-DOR and CB1R-MOR interactions. nih.gov Furthermore, hemopressin treatment was found to significantly increase the levels of CB1R-DOR heteromers in the spinal cord of animals lacking MOR, while no changes were observed in CB1R-MOR heteromer levels in animals lacking DOR. nih.gov This suggests that, in wild-type animals, MOR might negatively regulate the expression or abundance of CB1R-DOR heteromers. nih.gov These findings indicate that hemopressin's effects can involve intricate modulation within complexes formed by cannabinoid and opioid receptors.

Data illustrating changes in heteromer levels:

Receptor HeteromerCondition (Animal Model)Hemopressin TreatmentObserved Effect on Heteromer Levels (Spinal Cord)Source
CB1R-DORDiabetic Neuropathy (MOR knock-out)YesSignificantly increased nih.gov
CB1R-MORDiabetic Neuropathy (DOR knock-out)YesNo significant change nih.gov

Investigation of Non-Cannabinoid Receptor System Engagement

Beyond its well-established interactions with cannabinoid receptors, research has explored the potential engagement of hemopressin with non-cannabinoid receptor systems. The observed physiological effects of hemopressins, including antinociception and anti-inflammatory activity, may involve the engagement of both cannabinoid and non-cannabinoid receptor systems. researchgate.netbutantan.gov.brbutantan.gov.brnih.govresearchgate.net

One notable finding indicates that hemopressin can modulate transient receptor potential vanilloid type 1 (TRPV1) receptors. nih.gov Supraspinal administration of VD-HP, a related hemopressin peptide, evoked analgesia that was inhibited by a TRPV1 receptor antagonist, suggesting an interaction. nih.gov Additionally, hemopressin's effect on Na+/K+-ATPase activity in renal epithelial cells was partially inhibited by a TRPV1 antagonist. nih.gov

While hemopressin has been shown to selectively block CB1 receptor-mediated signaling, studies using assays with cells expressing various other G protein-coupled receptors, including certain opioid, adrenergic, angiotensin II, and bradykinin (B550075) B2 receptors, did not show an effect of hemopressin on agonist-induced signaling changes in those specific contexts. pnas.org This suggests a degree of selectivity for cannabinoid receptors, but the interactions with systems like TRPV1 highlight the potential for hemopressin to influence cellular signaling through multiple pathways beyond the classical cannabinoid receptors.

Pharmacological Activities and Physiological Modulation by Hemopressin Pvnfkflsh

Modulation of Nociceptive and Inflammatory Processes

Research indicates that Hemopressin plays a role in modulating both nociceptive (pain sensation) and inflammatory processes. bioline.org.brbioline.org.brmedchemexpress.commedchemexpress.comnih.govpnas.orgiomcworld.comnih.govnih.govresearchgate.net Its effects have been investigated in various experimental pain models, demonstrating antinociceptive and antihyperalgesic actions. bioline.org.brbioline.org.brmedchemexpress.commedchemexpress.comnih.govpnas.orgiomcworld.comnih.govnih.govresearchgate.net

Antinociceptive Effects in Experimental Pain Models

Hemopressin has demonstrated antinociceptive effects across a range of experimental pain models. In the formalin test, intrathecal administration of Hemopressin induced significant antinociception in both the first and second phases. nih.gov Oral administration of Hemopressin has also been shown to inhibit mechanical hyperalgesia in rats subjected to chronic constriction injury (CCI) of the sciatic nerve, with effects lasting up to 6 hours. medchemexpress.commedchemexpress.comnih.govnih.gov Studies using the paw-pressure test in rats have shown that Hemopressin can revert hyperalgesia induced by mechanical stimuli. bioline.org.brbioline.org.br In the acetic acid-induced visceral nociception model, Hemopressin exhibited a marked antinociceptive effect. pnas.org

Antihyperalgesic Action in Inflammatory Contexts

Hemopressin has shown antihyperalgesic action in inflammatory pain models. It effectively blocks carrageenan-induced hyperalgesia when administered intrathecally, orally, or intraplantarly. bioline.org.brbioline.org.brmedchemexpress.compnas.orgnih.govresearchgate.net Studies have shown that intraplantar injection of Hemopressin reduced inflammatory pain induced by carrageenan or bradykinin (B550075). bioline.org.brbioline.org.brresearchgate.net This antihyperalgesic effect was observed when Hemopressin was injected concomitantly with or several hours after the phlogistic agents. bioline.org.brbioline.org.brresearchgate.net

Independence from Opioid Pathways in Analgesia

A notable finding regarding Hemopressin's analgesic properties is its independence from opioid receptor activation. Studies have consistently shown that the antinociceptive and antihyperalgesic effects of Hemopressin are not prevented by naloxone, a well-known opioid receptor antagonist. bioline.org.brbioline.org.brnih.gov This suggests that Hemopressin modulates pain sensitivity through mechanisms distinct from the opioid pathways. bioline.org.brbioline.org.brnih.gov The mechanism may involve the activation of peripheral potassium channels and endocannabinoids. nih.govnih.govnih.gov

Regulation of Energy Homeostasis and Feeding Behavior

Hemopressin has been implicated in the regulation of energy homeostasis, particularly in influencing feeding behavior. wikipedia.orggoogle.comresearchgate.netfrontiersin.orgnih.govfrontiersin.org

Induction of Hypophagia

Studies have demonstrated that Hemopressin can induce hypophagia, which is a reduction in food intake. wikipedia.orggoogle.comresearchgate.netfrontiersin.orgnih.govfrontiersin.org Both central and systemic administration of Hemopressin have been shown to decrease food intake in rats and mice. google.comnih.gov This effect has been observed even in conditions of powerful orexigenic drives, such as in fasted or obese mice. google.comnih.gov The hypophagic effect appears to be mediated via CB1 receptors. frontiersin.orgnih.gov

Experimental data illustrating the effect of Hemopressin on food intake:

Animal ModelAdministration RouteHemopressin Effect on Food IntakeReference
RatsIntracerebroventricularDose-dependent decrease nih.gov
MiceIntracerebroventricularDose-dependent decrease nih.gov
ob/ob MiceSystemicMarked hypophagia nih.gov
Fasted AnimalsSystemic or CentralOvercomes orexigenic drives google.comnih.gov

Data Table: Effect of Hemopressin on Food Intake in Rodents

Animal ModelAdministration RouteObserved Effect on Food IntakeKey Finding
RatsIntracerebroventricularDecreased food intakeDose-dependent reduction in night-time feeding. nih.gov
MiceIntracerebroventricularDecreased food intakeDose-dependent reduction in night-time feeding. nih.gov
ob/ob MiceSystemicReduced food intakeMarked hypophagia at 1 and 2 hours post-injection. nih.gov
Fasted MiceSystemic or CentralReduced food intakeCapable of overcoming powerful orexigenic drives. google.comnih.gov

Neurological and Neuroprotective Actions

Beyond its roles in pain and feeding, Hemopressin and related peptides have been investigated for their neurological and potential neuroprotective actions. researchgate.netgoogle.comnih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.commdpi.comresearchgate.netfrontiersin.org Hemopressin has been shown to block the growth of neurites in neural cells. google.com Studies have also explored the effects of Hemopressin and its fragments in models of neurological conditions. For instance, a shorter fragment of Hemopressin, NFKF, has shown potential in delaying the first seizure induced by pilocarpine (B147212) in mice and preventing neurodegeneration in an experimental model of autoimmune encephalomyelitis (EAE). researchgate.netresearchgate.netresearchgate.net Hemopressin has also been shown to increase oligodendroglial differentiation in neural stem/progenitor cell cultures, suggesting a potential interest for demyelinating diseases. frontiersin.org While Hemopressin administration has been associated with anxiogenic-like effects in rodents, this effect is attributed to the activation of the transient receptor potential vanilloid 1 (TRPV1) channel. nih.govmdpi.com

Anticonvulsant Properties in Seizure Models

Studies have investigated the effects of hemopressin and its fragments on seizure activity. The synthetic hemopressin fragment, NFKF, has shown potential in delaying the onset of pilocarpine-induced seizures in mice. researchgate.netnih.gov Orally administered NFKF was found to be significantly more potent than cannabidiol (B1668261) in this regard. researchgate.netnih.gov

Further research using the pentylenetetrazol (PTZ) model of epilepsy in rats examined the effect of intracerebroventricular (i.c.v.) administration of hemopressin. Hemopressin administration (0.6 μg, i.c.v.) resulted in a decrease in epileptic activity. nih.govresearchgate.net This effect was also observed with the CB1 receptor agonist ACEA, while the CB1 receptor antagonist AM-251 displayed a proconvulsant effect. nih.govresearchgate.net Co-administration of hemopressin with either the CB1 agonist or antagonist also produced an anticonvulsant effect. nih.govresearchgate.net These findings suggest that hemopressin may exert anticonvulsant effects, potentially acting as a CB1 receptor agonist in this context, although its interaction with CB1 receptors can be complex and dose-dependent. nih.govresearchgate.netresearchgate.net

Conversely, one study using a penicillin-induced epileptiform activity model in rats reported that hemopressin increased epileptiform activity, suggesting a potential proconvulsant effect in this specific model, possibly acting as a CB1 receptor antagonist. researchgate.netdntb.gov.ua This highlights the complexity of hemopressin's effects on neuronal excitability, which may vary depending on the model and experimental conditions.

Prevention of Neurodegeneration in Autoimmune Encephalomyelitis Models

Hemopressin peptides have demonstrated neuroprotective potential in experimental models of neurodegenerative and inflammatory conditions. The fragment NFKF has been shown to prevent neurodegeneration in an experimental autoimmune encephalomyelitis (EAE) model, which serves as a model for multiple sclerosis. researchgate.netresearchgate.net Oral administration of NFKF (500 μg/kg) in C57BL/6 J mice with EAE led to improved clinical scores and locomotor activity compared to control mice. nih.govibict.br This neuroprotective effect may be mediated, in part, through the upregulation of the CB1 receptor. researchgate.netresearchgate.net NFKF was also found to block the production of pro-inflammatory cytokines IL-1β and IL-6 in spleen leukocytes, possibly via CB2 receptor activation. frontiersin.orgnih.gov

Extended forms of hemopressin, such as VD-hemopressin, have also shown protective effects against neurotoxicity. VD-hemopressin inhibited oxidative stress induced by amyloid-β (Aβ1-42) in cultured hippocampal neurons by reducing lipid peroxidation and increasing antioxidant enzyme activity. frontiersin.org It also prevented neuronal apoptosis by modulating the expression of proteins like Bcl-2 and Bax. frontiersin.org RVD-hemopressin has been shown to prevent apoptosis, increase cell viability and proliferation, and reverse Aβ1-42-induced Tau phosphorylation in human neuroblastoma cells. frontiersin.org

Enhancement of Oligodendroglial Differentiation in Neural Cultures

Research suggests a role for hemopressin in promoting the differentiation of oligodendrocytes, the myelin-forming cells of the central nervous system. frontiersin.orgnih.gov Studies using neural stem/progenitor cell cultures derived from the subventricular zone (SVZ) of neonatal mice have shown that hemopressin, acting as a modulator of CB1 receptors, increased oligodendroglial differentiation. frontiersin.orgfrontiersin.orgnih.govmdpi.com This finding suggests that hemopressin and its derivatives could be of potential interest for the development of therapeutic strategies for demyelinating diseases. frontiersin.orgfrontiersin.orgnih.govmdpi.com

Influence on Learning and Memory Formation

The cannabinoid system is known to play a significant role in memory processes. frontiersin.orgnih.gov Hemopressin and its N-terminally extended forms have been investigated for their effects on learning and memory. Intracerebroventricular (i.c.v.) infusion of hemopressin in normal young mice improved memory formation and prolonged memory retention in novel object recognition (NOR) and object location recognition (OLR) tasks. frontiersin.orgnih.govlwinst.com These effects of hemopressin were inhibited by RVD-hemopressin or VD-hemopressin. nih.gov

In a mouse model of Alzheimer's disease induced by Aβ1-42, RVD-hemopressin and VD-hemopressin were found to reverse the memory impairment. frontiersin.orgnih.gov This reversal effect was blocked by hemopressin or the CB1 antagonist AM251. nih.gov These results suggest that hemopressin and its extended forms, as CB1 receptor peptide ligands, could be potential therapeutic agents for memory deficits associated with conditions like Alzheimer's disease. nih.gov

Cardiovascular System Regulation

Hemopressin is recognized for its vasoactive properties and influence on blood pressure. caymanchem.comjscimedcentral.comresearchgate.netnih.gov Indeed, its name is related to its hypotensive activity. frontiersin.orgnih.gov

Vasoactive Responses

Studies in anesthetized rats have shown that intravenous administration of rat hemopressin produces dose-dependent decreases in systemic arterial pressure. nih.govnih.gov This hypotensive effect is primarily due to reductions in systemic vascular resistance, as cardiac output was not significantly altered. nih.gov The systemic vasodilator response to rat hemopressin was not subject to tachyphylaxis. nih.gov

Hemopressin has been shown to dilate the rat systemic vascular bed. frontiersin.orgnih.gov However, it lacked direct contractile and relaxant activity on isolated rat aortic and pulmonary arterial rings, suggesting an indirect mechanism of action on vascular smooth muscle. nih.gov

Mechanisms Underlying Hypotensive Effects

The hypotensive effect of hemopressin appears to be mediated, at least in part, through the endogenous release of nitric oxide (NO). nih.govnih.gov The systemic vasodilator response to rat hemopressin was abolished by L-nitro-arginine methylester (L-NAME), an inhibitor of nitric oxide synthase, but was not affected by meclofenamate, a cyclooxygenase inhibitor. researchgate.netnih.gov This suggests that the hypotensive effect is independent of the formation of cyclooxygenase products like prostacyclin. researchgate.netnih.gov

While hemopressin interacts with cannabinoid receptors, the mechanisms underlying its hypotensive effect are not fully elucidated and may involve non-cannabinoid receptor pathways depending on the context and species. frontiersin.orgnih.govnih.gov For instance, the hypotensive effect of intrathecally administered VD-hemopressin in rats was not influenced by CB1 or CB2 receptor antagonists, suggesting a non-CB1 and non-CB2 mechanism at the spinal level. nih.govnih.gov However, this spinal hypotension was significantly reduced by an α-adrenoceptor antagonist. nih.gov

In rabbits, the hypotensive effect of hemopressin was potentiated by immunostimulation with bacterial lipopolysaccharide (LPS), but was unaffected by a kinin B2 receptor antagonist or an angiotensin-converting enzyme (ACE) inhibitor, unlike bradykinin. researchgate.netnih.gov This indicates that hemopressin acts as a weak hypotensive mediator that does not activate kinin B2 receptors but may utilize functional sites or signaling pathways upregulated by LPS. researchgate.netnih.gov Hemopressin is known to be metabolized by several peptidases, including ACE, although at different rates compared to bradykinin. scielo.brresearchgate.netresearchgate.netnih.govmedchemexpress.commedchemexpress.com

Structure Activity Relationships Sar of Hemopressin Pvnfkflsh and Its Derivatives

Identification of Critical Amino Acid Residues for Receptor Recognition and Bioactivity

Studies investigating the SAR of hemopressin have aimed to pinpoint the specific amino acid residues essential for its interaction with the CB1 receptor and subsequent biological effects. Research involving C-terminal truncations suggests that the N-terminal 5 amino acids are important for CB1 receptor recognition.

Conformational analyses, utilizing techniques such as circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, indicate that regular turn structures within the central portion of the hemopressin sequence are critical for effective receptor interaction. nih.gov Specifically, turn structures in the N3-F6 or N3-H9 segments have been highlighted as important conformational determinants for activity.

Molecular docking studies provide further insights into the binding mode of hemopressin at the CB1 receptor. These studies suggest that hemopressin binds within the same pocket as the known CB1 antagonist rimonabant (B1662492), with key residues involved in rimonabant binding located in proximity to the side chains of hemopressin. This overlap in binding sites and the importance of specific residues and conformational features underscore the intricate molecular recognition process between hemopressin and the CB1 receptor.

Functional Characterization of N-Terminal Extended and C-Terminal Truncated Fragments

The enzymatic cleavage of hemopressin can yield various fragments, and characterization of these peptides has revealed distinct functional profiles. C-terminally truncated fragments of hemopressin have been studied to determine the minimal sequence required for activity.

Peptide SequenceFragment DesignationReported Activity at CB1ROther Reported ActivitiesReference
PVNFKFLSHHemopressin (1-9)Inverse agonist/AntagonistAnti-hyperalgesic, inhibits food intake, hypotensive researchgate.netwikipedia.org
PVNFKFLHemopressin (1-7)Inverse agonistSimilar anti-hyperalgesic activity to hemopressin (1-9), weak G-protein activation, potential allosteric modulator or indirect regulator, slight modulatory effect on μ-opioid receptor
PVNFKFHemopressin (1-6)Inverse agonistSimilar anti-hyperalgesic activity to hemopressin (1-9)
NFKFHemopressin (4-7)Suggested allosteric modulatorDelays seizures, prevents neurodegeneration, binds CB1R/CB2R with higher affinity/specificity than some ligands in docking studies
PVNFKHemopressin (1-5)Inactive
PVNFHemopressin (1-4)Inactive

Data from studies on C-terminally truncated fragments indicate that the full nonapeptide sequence is not always essential for activity. Hemopressin(1-6) (PVNFKF) and Hemopressin(1-7) (PVNFKFL) have shown similar anti-hyperalgesic effects to the full-length hemopressin in certain models, while shorter fragments like PVNFK and PVNF were found to be inactive. PVNFKF is considered critical for effective CB1R interaction and maintains regular turn structures in its central segment. nih.gov PVNFKFL has shown inverse agonist activity at CB1R but may also act as an allosteric ligand or indirect regulator, with some studies indicating weak G-protein activation and limited direct binding to CB1R. Interestingly, PVNFKFL has also demonstrated a slight modulatory effect on the μ-opioid system, displacing a selective ligand at micromolar concentrations, albeit less potently than hemopressin.

The tetrapeptide fragment NFKF (Hemopressin(4-7)) is notable as the shortest active hemopressin fragment characterized. While hemopressin and its (1-6) and (1-7) fragments show inverse agonist activity at CB1R, NFKF is suggested to behave distinctly, potentially as an allosteric modulator of both CB1R and CB2R. Docking studies support this, suggesting NFKF can bind with higher affinity and specificity to both receptors compared to certain established ligands.

N-terminally extended forms of hemopressin, such as RVD-hemopressin (pepcan-12) and VD-hemopressin, have also been identified and characterized. researchgate.netnih.govwikipedia.org Unlike hemopressin's inverse agonism, these longer peptides can act as agonists or allosteric modulators at cannabinoid receptors. researchgate.netnih.govwikipedia.org RVD-hemopressin, for instance, functions as a negative allosteric modulator of CB1R and a positive allosteric modulator of CB2R. researchgate.netnih.gov

Design and Synthesis of Hemopressin Analogues for Enhanced or Modulated Activity

The insights gained from SAR studies have paved the way for the design and synthesis of hemopressin analogues with potentially enhanced or altered pharmacological profiles. Approaches to analogue design include alanine (B10760859) scanning, N-terminal truncations, and side-chain to side-chain cyclization. nih.gov

The synthesis of truncated and extended hemopressin peptides for SAR investigations can be achieved through methods like classical solution phase fragment condensation. This approach allows for the production of various peptide fragments and homologues for detailed study.

Specific analogues have been explored; for example, a peptide with the sequence AFKF, derived from hemopressin(3-6), has shown anti-proliferative activity in glioma cells, comparable to or even exceeding that of rimonabant. nih.gov Modifications involving the substitution of amino acids, such as replacing phenylalanine with leucine (B10760876) in hemopressin variants, have been shown to significantly enhance binding affinity and inhibitory potency at targets like ACE1. These examples highlight how targeted modifications based on SAR principles can lead to analogues with diverse activities.

Computational Approaches to Binding Affinity and Receptor Docking

Computational methods, particularly molecular docking and molecular dynamics simulations, are indispensable tools in dissecting the interactions between hemopressin peptides and their receptors, providing valuable data on binding affinity and potential binding poses. nih.gov

Molecular docking studies have been extensively used to predict the binding modes of hemopressin and its fragments, such as PVNFKF and NFKF, at the CB1 receptor. nih.gov These studies support the experimental findings regarding the binding location within the CB1 receptor and suggest that fragments like NFKF may exhibit favorable binding characteristics.

Beyond cannabinoid receptors, computational approaches have also been applied to study the interactions of hemopressin peptides with other biological targets, including angiotensin-converting enzyme 1 (ACE1) and dipeptidyl peptidase IV (DPP IV). For instance, molecular docking and dynamics simulations were used to evaluate the ACE1 inhibitory activity of hemopressin variants, demonstrating that leucine substitution can enhance binding affinity. Similarly, computational studies have explored the binding of hemorphins (related peptides derived from beta-hemoglobin) to DPP IV, identifying crucial interactions and supporting their potential as inhibitors. These computational techniques complement experimental data by providing molecular-level insights into peptide-receptor interactions.

Conformational Determinants of Activity in Analogues

The biological activity of peptide analogues is intrinsically linked to their three-dimensional structure and how this conformation facilitates interaction with the target receptor. Conformational analysis, often performed using techniques like circular dichroism and NMR spectroscopy, is therefore a critical component of SAR studies. nih.gov

Understanding the conformational preferences of hemopressin analogues and how these relate to their binding affinity and functional activity is key for rational drug design. Computational methods, in conjunction with experimental techniques, help to elucidate these conformational determinants and guide the design of peptides with desired biological properties. nih.gov

Advanced Research Methodologies and Experimental Models in Hemopressin Pvnfkflsh Studies

Peptide Isolation and Identification Techniques

The initial discovery and subsequent characterization of hemopressin and related peptides have relied on highly specific and sensitive biochemical techniques.

Substrate-Capture Assays Using Inactive Oligopeptidases

The original identification of rat hemopressin (PVNFKFLSH) was accomplished using a substrate-capture assay. nih.gov This innovative technique utilized catalytically inactive oligopeptidases to trap endogenous peptide substrates from biological extracts. nih.govresearchgate.net Specifically, inactivated thimet-oligopeptidase was employed to isolate peptides from the cytosol of rodent brain, spleen, and adipose tissue. nih.gov This method is designed to identify putative biologically active peptides from complex mixtures by using the binding affinity of an enzyme for its substrate as a "filter" to select for potential candidates. nih.gov Hemopressin was discovered in rat brain extracts through this enzyme-substrate capture technique. wikipedia.orgnih.govresearchgate.net

However, it has been speculated that hemopressin itself might be an artifact of the hot acid extraction conditions used in this assay, which can cause the cleavage of longer hemopressin fragments. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of peptides in complex biological samples. enovatia.comlcms.czmdpi.com In the context of hemopressin research, LC-MS/MS analysis of extracts from various mouse brain regions did not detect the original hemopressin nonapeptide. nih.gov Instead, this technique identified the presence of longer, N-terminally extended hemopressin fragments, such as RVD-hemopressin (RVDPVNFKLLSH or pepcan-12) and VD-hemopressin (VDPVNFKLLSH or pepcan-11). nih.govnih.gov This discrepancy highlighted that the isolation method can significantly influence the identified peptide forms. nih.gov LC-MS/MS provides high sensitivity and specificity, allowing for precise peptide sequencing and the characterization of post-translational or artifactual modifications. nih.govpharmrxiv.de

In Vitro Receptor Binding and Functional Assays

Following its identification, the biological activity of hemopressin was extensively investigated using a variety of in vitro assays to determine its receptor binding characteristics and functional effects, primarily at the cannabinoid type 1 (CB1) receptor.

ELISA with Conformation-State Sensitive Antibodies

An enzyme-linked immunosorbent assay (ELISA) utilizing conformation-state sensitive antibodies was a key screening method that led to the identification of hemopressin as a ligand for the CB1 cannabinoid receptor. nih.govpnas.orgpnas.org These specialized antibodies can differentiate between various activity states of G protein-coupled receptors (GPCRs) by recognizing conformational changes that occur upon ligand binding and activation. nih.gov When a panel of endogenous peptides from rodent brain and adipose tissue was screened using this assay, hemopressin was the only peptide found to interact with the CB1 receptor, inducing a conformational change consistent with that of an inverse agonist. nih.govnih.gov

G-Protein Activation Assays (e.g., GTPγS Binding)

G-protein activation assays are functional assays that measure the first step in the signaling cascade following GPCR activation. creative-bioarray.comelifesciences.orgelifesciences.orgnih.govnih.gov The most common of these is the [³⁵S]GTPγS binding assay, which quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist. creative-bioarray.comnih.gov This assay can effectively distinguish between agonists, antagonists, and inverse agonists. creative-bioarray.com

Studies on hemopressin using the GTPγS binding assay in rat striatal membranes, which are rich in CB1 receptors, demonstrated that hemopressin does not stimulate GTPγS binding on its own. nih.govpnas.org Instead, it effectively blocks the increase in GTPγS binding induced by cannabinoid agonists like Hu-210, with a potency similar to the known CB1 antagonist/inverse agonist SR141716. nih.govpnas.orgpnas.org Furthermore, hemopressin was shown to decrease the basal levels of GTPγS binding, a hallmark characteristic of an inverse agonist. pnas.orgpnas.org These effects were specific to the CB1 receptor, as hemopressin did not attenuate signaling at CB2 receptors. nih.govpnas.org

Table 1: Effect of Hemopressin (HP) on Agonist-Induced G-Protein Activation in Striatal Membranes ([³⁵S]GTPγS Binding Assay)
CompoundConcentrationEffect on Hu-210 (Agonist) Stimulated [³⁵S]GTPγS BindingFunctional Classification
Hu-2100-1 µMIncreases bindingAgonist
Hemopressin (HP)1 µMBlocks agonist-induced increase; decreases basal bindingInverse Agonist/Antagonist
SR141716 (SR)1 µMBlocks agonist-induced increase; decreases basal bindingInverse Agonist/Antagonist

Adenylyl Cyclase Activity Measurements

CB1 receptors are canonically coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Measuring adenylyl cyclase activity is therefore a critical downstream functional assay to characterize ligand effects. revvity.com In striatal membranes, cannabinoid agonists inhibit adenylyl cyclase activity. nih.govpnas.org

Consistent with its role as an inverse agonist, hemopressin was found to block the agonist-mediated decrease in adenylyl cyclase activity with a potency comparable to SR141716. nih.govpnas.orgpnas.org Moreover, when applied alone, hemopressin enhanced adenylyl cyclase activity. nih.gov This occurs because, as an inverse agonist, it antagonizes the high basal inhibitory G-protein activity present in tissues with high cannabinoid tone, thereby disinhibiting the enzyme and increasing cAMP production. nih.gov This effect was selective for CB1 receptors, as demonstrated in HEK cells individually expressing CB1 or CB2 receptors. nih.govpnas.org

Table 2: Effect of Hemopressin on Adenylyl Cyclase Activity
Assay SystemCompound (1 µM)Effect on Adenylyl Cyclase Activity
Striatal MembranesHu-210 (Agonist)Inhibition
Striatal MembranesHemopressinEnhancement (blocks basal inhibition)
Striatal MembranesSR141716Enhancement (blocks basal inhibition)
HEK-293 Cells (CB1)HemopressinBlocks agonist-mediated inhibition
HEK-293 Cells (CB2)HemopressinNo effect

Kinase Activity Assays (e.g., MAPK Phosphorylation)

Kinase activity assays are fundamental in determining the intracellular signaling pathways modulated by hemopressin. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the phosphorylation of ERK1/2, is a key downstream signaling event for many G protein-coupled receptors, including the CB1 receptor.

Research has utilized MAPK phosphorylation assays to characterize hemopressin's function at the CB1 receptor. In studies using Human Embryonic Kidney (HEK-293) cells engineered to express Flag-tagged CB1 receptors, hemopressin was shown to block the increase in phosphorylated ERK1/2 levels that is typically induced by a CB1 receptor agonist (Hu-210). nih.gov This inhibitory effect on agonist-mediated MAPK phosphorylation is comparable to that of well-known synthetic CB1 receptor antagonists/inverse agonists. nih.gov These findings from in vitro assays are critical in classifying hemopressin as a CB1 receptor antagonist and inverse agonist, as it not only blocks the action of agonists but also reduces the basal signaling activity of the receptor. nih.gov

Cell-Based Functional Assays (e.g., Neurite Outgrowth Assays)

Cell-based functional assays provide insights into the physiological consequences of receptor modulation by hemopressin in a controlled cellular environment. Neurite outgrowth assays, which measure the extension of neurites from neuronal cells, are particularly relevant for studying compounds that interact with the cannabinoid system due to its role in neuronal development and plasticity. nih.govsigmaaldrich.com

Experiments using Neuro 2A (N2A) cells, a mouse neuroblastoma cell line, that express CB1 receptors have been instrumental. In these assays, the activation of CB1 receptors by an agonist typically promotes neuritogenesis. nih.gov Research demonstrates that hemopressin treatment effectively blocks this agonist-induced increase in the number of cells bearing neurites. nih.gov Furthermore, when administered alone, hemopressin leads to a significant decrease in the basal number of cells with neurites, an effect mirroring that of established CB1 inverse agonists. nih.gov This demonstrates that hemopressin's inverse agonism at CB1 receptors translates to a tangible inhibitory effect on neuronal cell differentiation. nih.gov

In a different context, related hemopressin peptides have been studied for their neuroprotective potential. For instance, RVD-hemopressin was found to reverse the suppression of neurite outgrowth in SH-SY5Y cells caused by amyloid-β (Aβ) peptides, suggesting a role in counteracting neurodegenerative processes. nih.gov

Table 1: Summary of Hemopressin's Effect in Cell-Based Neurite Outgrowth Assays
Cell LineConditionObserved Effect of HemopressinReference
Neuro 2A (expressing CB1 receptors)With CB1 Agonist (Hu-210)Blocked the agonist-mediated increase in cells with neurites. nih.gov
Neuro 2A (expressing CB1 receptors)Administered AloneSignificantly decreased the basal number of cells with neurites. nih.gov
SH-SY5YWith Amyloid-β (Aβ) peptide (RVD-hemopressin tested)Reversed Aβ-induced suppression of neurite outgrowth. nih.gov

Structural Elucidation Techniques

Understanding the three-dimensional structure of hemopressin is vital for explaining its interaction with the CB1 receptor and its propensity for self-assembly. Several biophysical techniques are employed to analyze its conformation in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of peptides in solution. NMR studies have been crucial in revealing the conformational characteristics of hemopressin. nih.govresearchgate.net These experiments indicate that hemopressin does not adopt a single rigid structure but is conformationally flexible. nih.govresearchgate.net Studies have shown that in solution, it predominantly adopts a mostly extended β-like structure. nih.govresearchgate.net Other analyses have identified regular β-turn structures within the central portion of the peptide, which are considered critical for its effective interaction with the CB1 receptor. researchgate.net

Circular Dichroism (CD) spectroscopy is used to investigate the secondary structure of peptides by measuring the differential absorption of circularly polarized light. formulationbio.comsquarespace.com CD analysis of hemopressin corroborates findings from NMR spectroscopy. nih.govresearchgate.net The spectra obtained are characteristic of a peptide with significant β-turn or extended β-sheet-like structures in solution. nih.govresearchgate.net The addition of trifluoroethanol, a solvent known to promote secondary structure formation, enhances these structural features. nih.govresearchgate.net In contrast, a longer, related peptide known as pepcan-23 was shown by CD spectroscopy to have a distinct helix-unstructured-helix conformation. unibe.ch

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology of macromolecular assemblies. springernature.com In the context of hemopressin research, TEM has been employed to investigate the peptide's capacity for self-aggregation. These experiments have revealed that under aqueous conditions at a physiological pH of 7.4, hemopressin self-assembles into ordered, fibrous structures known as fibrils. nih.gov This propensity to form fibrils, a characteristic shared with many amyloidogenic peptides, is thought to be related to the extended β-like structure observed in NMR and CD studies. nih.govmdpi.com

In Vivo Animal Models for Physiological and Behavioral Assessment

To understand the functional relevance of hemopressin within a complex living system, a variety of in vivo animal models are utilized. These models, primarily in rodents, are essential for assessing the peptide's physiological and behavioral effects, which range from pain perception and appetite to sleep and seizure activity. nih.govnih.govresearchgate.netnih.govnih.gov

Commonly used models include male Wistar rats and C57BL/6 mice. nih.gov These studies have uncovered a range of activities:

Antinociception: In models of inflammatory pain, such as the carrageenan-induced paw-pressure test, hemopressin has been shown to reduce hyperalgesia. nih.gov It also exhibits antinociceptive effects in visceral pain models, like the acetic acid-induced writhing test. nih.gov

Epilepsy and Seizure Activity: Using the pentylenetetrazol (PTZ)-induced kindling model in rats, which mimics chronic epilepsy, research has demonstrated an anticonvulsant effect of hemopressin. nih.gov

Metabolic Regulation: The role of hemopressin in regulating food intake has been investigated, consistent with the known involvement of the endocannabinoid system in appetite. researchgate.netnih.gov

Sleep Modulation: Central administration of a related peptide, (m)VD-hemopressin(α), has been shown to increase the amount of non-REM sleep in rats, highlighting a potential role in sleep regulation. nih.gov

Learning and Memory: While standard tests like the Morris Water Maze are used to assess spatial learning and memory in cannabinoid research, specific studies with hemopressin-related peptides have shown they can reverse memory impairment induced by amyloid-β in mice. nih.govbienta.net

Emotional Behavior: Some studies have reported that hemopressin administration can induce anxiogenic-like effects in rats. dntb.gov.ua

These in vivo models are critical for validating the physiological relevance of the molecular and cellular activities observed in vitro and for exploring the therapeutic potential of modulating hemopressin pathways. researchgate.net

Table 2: Selected In Vivo Animal Models and Key Findings for Hemopressin and Related Peptides
Animal ModelArea of AssessmentKey FindingReference
Wistar Rats / C57BL/6 MicePain / Nociception (Paw-Pressure Test)Hemopressin reduced carrageenan-induced inflammatory pain. nih.gov
Wistar RatsEpilepsy (PTZ Kindling Model)Hemopressin exhibited an anticonvulsant effect. nih.gov
RatsSleep RegulationA related peptide, (m)VD-hemopressin(α), increased non-REM sleep. nih.gov
MiceMemory ImpairmentA related peptide, RVD-hemopressin, reversed Aβ-induced memory impairment. nih.gov
RatsAnxietyHemopressin administration induced anxiogenic-like effects. dntb.gov.ua
Table 3: Compound Names Mentioned in the Article
Compound Name / AbbreviationFull Name / Description
This compound / HemopressinProlyl-valyl-norleucyl-phenylalanyl-lysyl-phenylalanyl-leucyl-seryl-histidine
CB1 ReceptorCannabinoid Receptor Type 1
MAPK / ERK1/2Mitogen-Activated Protein Kinase / Extracellular signal-Regulated Kinases 1/2
HEK-293Human Embryonic Kidney 293 cells
Hu-210A synthetic, potent agonist for cannabinoid receptors
Neuro 2A / N2AA mouse neuroblastoma cell line
RVD-hemopressinAn N-terminally extended form of hemopressin
(m)VD-hemopressin(α)An 11-residue peptide derived from the α1 chain of mouse hemoglobin
SH-SY5YA human neuroblastoma cell line
Amyloid-β (Aβ)Peptides centrally involved in Alzheimer's disease pathology
Pepcan-23An N-terminally elongated peptide precursor to RVD-hemopressin
PTZPentylenetetrazol, a chemical used to induce seizures in animal models

Models of Inflammatory and Neuropathic Pain

Preclinical investigations into the analgesic properties of hemopressin have employed various models of inflammatory and neuropathic pain to simulate different aspects of these conditions in humans. These models are crucial for assessing the antinociceptive effects of hemopressin and understanding its mechanism of action.

One of the common models for inflammatory pain where hemopressin has been studied is the carrageenan-induced hyperalgesia model . In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by heightened pain sensitivity (hyperalgesia). Research has shown that hemopressin can inhibit this carrageenan-induced hyperalgesia, suggesting its potential as an anti-inflammatory agent. nih.gov The effect of hemopressin in this model appears to be localized to the site of injury, as it does not produce an antinociceptive effect in the uninflamed contralateral paw. nih.gov

Another widely used model is the formalin test , which involves the subcutaneous injection of a dilute formalin solution into the paw. This test has two distinct phases of nociceptive behavior: an initial acute phase followed by a second, tonic phase that is associated with inflammatory mechanisms. Intrathecal administration of hemopressin has been demonstrated to produce significant antinociception in both the first and second phases of the formalin test, indicating its ability to modulate both acute nociceptive transmission and inflammatory pain. nih.gov

For studying neuropathic pain, the chronic constriction injury (CCI) of the sciatic nerve in rats is a frequently used model. nih.govnih.gov This model mimics the symptoms of chronic nerve pain in humans, such as mechanical hyperalgesia. Studies have shown that oral administration of hemopressin can effectively inhibit mechanical hyperalgesia in rats subjected to CCI. nih.govnih.gov The analgesic effect of a single oral administration was observed to last for up to six hours. nih.gov Further investigations into the mechanism have revealed that the antinociceptive effect of hemopressin in the CCI model seems to be independent of the descending pain inhibitory pathways. nih.govresearchgate.net Instead, it is thought to involve local effects, including the release of the endocannabinoid anandamide (B1667382) and the opening of peripheral potassium (K+) channels. nih.govresearchgate.net

Pain ModelKey Findings for Hemopressin (this compound)Observed Effect
Carrageenan-Induced HyperalgesiaInhibits hyperalgesia in the injured paw. nih.govAntinociceptive
Formalin TestInduces significant antinociception in both the first and second phases. nih.govAntinociceptive
Chronic Constriction Injury (CCI) of the Sciatic NerveOral administration inhibits mechanical hyperalgesia. nih.govnih.govAntinociceptive
Table 1: Summary of Hemopressin's Effects in Models of Inflammatory and Neuropathic Pain.

Models of Seizure Activity

The potential anticonvulsant properties of hemopressin and its fragments have been explored using models of chemically induced seizures. These models are vital for screening compounds that may have therapeutic potential in epilepsy.

The pilocarpine-induced seizure model in mice is a well-established method for studying temporal lobe epilepsy. Pilocarpine (B147212), a muscarinic cholinergic agonist, induces status epilepticus and subsequent spontaneous recurrent seizures. Research has indicated that orally active hemopressin and its shortest active fragment, NFKF, as well as the mouse-specific fragment NFKL, can delay the onset and reduce the severity of seizures in this model. nih.govexlibrisgroup.comresearchgate.net

Another model used to investigate the effects of hemopressin on chronic epileptic activity is the pentylenetetrazol (PTZ)-induced kindling model in rats. Kindling is a phenomenon where repeated administration of a sub-convulsant dose of a chemical, such as PTZ, eventually leads to the development of full-blown seizures. This model is used to study the processes of epileptogenesis. Hemopressin has been studied in this model to assess its potential to interfere with the development of chronic seizure activity. researchgate.net

Seizure ModelHemopressin FragmentKey Findings
Pilocarpine-Induced SeizuresHemopressin, NFKF, NFKLDelays the signs and magnitude of seizures. nih.govexlibrisgroup.comresearchgate.net
Pentylenetetrazol (PTZ) KindlingHemopressinInvestigated for effects on chronic epileptic activity. researchgate.net
Table 2: Effects of Hemopressin and its Fragments in Seizure Models.

Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis (MS). nih.gov EAE models are crucial for understanding the pathogenesis of MS and for the preclinical testing of potential therapies. nih.gov

Studies have shown that the shortest active fragment of hemopressin, NFKF , has neuroprotective effects in the EAE model. nih.govexlibrisgroup.comnih.govresearchgate.net Orally administered NFKF has been found to prevent neurodegeneration in this model of multiple sclerosis. nih.govexlibrisgroup.comresearchgate.net This is a significant finding, as it suggests a potential therapeutic avenue for mitigating the neurodegenerative aspects of MS. The amelioration of neurodegeneration by NFKF in the EAE model highlights the potential of hemopressin-related peptides in treating autoimmune and neuroinflammatory conditions. nih.gov

Models for Food Intake and Metabolic Regulation

The role of the endocannabinoid system in regulating appetite and metabolism is well-established. Given hemopressin's interaction with cannabinoid receptors, its effects on food intake and metabolic processes have been a subject of investigation.

Studies in rats have shown that hemopressin can inhibit feeding after both central and peripheral administration, which is consistent with its role as a CB1 receptor antagonist/inverse agonist. nih.gov However, the regulation of food intake by hemopressin and its derivatives is complex. N-terminally extended forms of hemopressin have different effects. For instance, VD-hemopressin(α) , which has CB1 agonist activity, has been shown to stimulate feeding. nih.gov In contrast, RVD-hemopressin(α) , which acts as a negative allosteric modulator of CB1 receptors, has been found to have an anorectic effect, inhibiting food intake. nih.gov

Interestingly, while RVD-hemopressin(α) treatment in rats inhibited food intake, it did not affect total body weight. nih.gov This observation could be linked to a decrease in the gene expression of uncoupling protein 1 (UCP-1) in brown adipose tissue (BAT), which would reduce thermogenesis and energy expenditure. nih.gov The anorectic effect of RVD-hemopressin(α) may be mediated by its influence on hypothalamic neuropeptides, as it has been shown to down-regulate the gene expression of proopiomelanocortin (POMC) and norepinephrine levels in the hypothalamus. nih.gov

CompoundEffect on Food IntakeProposed Mechanism
Hemopressin (this compound)InhibitsCB1 receptor antagonist/inverse agonist activity. nih.gov
VD-hemopressin(α)StimulatesCB1 receptor agonist activity. nih.gov
RVD-hemopressin(α)InhibitsNegative allosteric modulator of CB1 receptors; down-regulates hypothalamic POMC and norepinephrine. nih.gov
Table 3: Effects of Hemopressin and its Derivatives on Food Intake.

Computational Chemistry and Bioinformatics

Computational chemistry and bioinformatics have become indispensable tools in the study of hemopressin, providing insights into its structure-activity relationships and its interactions with target receptors at a molecular level.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been extensively used to study the interaction of hemopressin and its fragments with cannabinoid receptors.

Docking studies have suggested that the hemopressin fragment NFKF binds with high affinity and specificity to both CB1 and CB2 receptors. nih.gov These in silico findings are supported by experimental data indicating that the central portion of hemopressin is critical for its interaction with the CB1 receptor. nih.gov Furthermore, molecular docking studies, in conjunction with nuclear magnetic resonance (NMR), have suggested that hemopressin fits into the same binding pocket on the CB1 receptor as the well-known antagonist taranabant. nih.govresearchgate.net The essential residues for taranabant binding on the CB1 receptor were found to be in close proximity to the side chains of hemopressin. nih.govresearchgate.net

Rigid body docking simulations of the N-terminally extended form, RVD-HP , onto the CB1 receptor surface have identified two potential binding sites, suggesting that different hemopressin-related peptides may bind to and modulate cannabinoid receptors in distinct ways. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of biological systems, such as the interaction between a ligand and its receptor, providing a more detailed understanding than static docking models.

MD simulations have been employed to assess the stability and dynamics of the interactions between hemopressin variants and their target proteins. For example, in studies of the angiotensin-converting enzyme 1 (ACE1), MD simulations were performed to evaluate the stability of ACE1-hemopressin complexes. nih.gov The results of these simulations, which were run for 500 nanoseconds, showed that the complexes retained their structural stability throughout the simulation. nih.gov Such studies are crucial for understanding the molecular basis of the inhibitory activity of hemopressin peptides on enzymes like ACE1 and for the rational design of more potent and selective inhibitors. nih.gov While specific details from MD simulations of hemopressin with cannabinoid receptors are less prevalent in the provided search results, this methodology is a key component in the in-depth characterization of ligand-receptor interactions.

Structure-Based Drug Design Principles

The unique peptide nature of hemopressin (this compound), a selective inverse agonist of the CB1 cannabinoid receptor, presents a distinct scaffold for the development of novel therapeutics compared to traditional non-peptide antagonists. acs.orgresearchgate.netnih.gov Structure-based drug design principles are heavily employed to leverage the conformational and binding characteristics of hemopressin and its derivatives to create new, potentially more effective and safer CB1 receptor modulators. acs.orgresearchgate.net This approach relies on understanding the three-dimensional structure of the peptide, its interaction with the receptor, and the key amino acid residues that govern its activity. acs.orgresearchgate.net

Conformational Analysis and Pharmacophore Modeling

A critical starting point for the structure-based design of hemopressin-based ligands is the determination of its bioactive conformation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism have been instrumental in analyzing the structure of hemopressin and its biologically active fragments. researchgate.netnih.gov These studies have revealed that regular turn structures, specifically β-turns within the central portion of the peptide, are crucial for an effective interaction with the CB1 receptor. acs.orgresearchgate.net This defined conformation serves as a foundational element for pharmacophore modeling.

Pharmacophore models distill the essential steric and electronic features required for a molecule to bind to its target. For hemopressin, such models highlight the spatial arrangement of key functional groups that interact with the CB1 receptor. Docking studies comparing hemopressin to the accepted pharmacophore for CB1 antagonists have shown both similarities and differences. acs.orgresearchgate.net This suggests that while hemopressin interacts with the same binding pocket as other antagonists like rimonabant (B1662492), its unique peptide structure may engage with the receptor in a novel manner, offering opportunities to design new chemical scaffolds for CB1 antagonist lead compounds. acs.orgresearchgate.net

Molecular Docking and Binding Site Analysis

Molecular docking simulations are a cornerstone of structure-based design for hemopressin, providing insights into its binding mode at an atomic level. acs.orgresearchgate.net These computational studies model the interaction between hemopressin (the ligand) and the CB1 receptor. Research indicates that hemopressin likely binds within the same pocket as synthetic antagonists like rimonabant and taranabant. researchgate.netresearchgate.net Docking simulations help identify the specific amino acid residues in the receptor that form key interactions—such as hydrogen bonds or hydrophobic contacts—with the side chains of hemopressin's amino acids. researchgate.net This information is vital for designing modified peptides or peptidomimetics with improved affinity and selectivity. For instance, by understanding which residues are critical for binding, medicinal chemists can make targeted substitutions in the hemopressin sequence to enhance its pharmacological properties.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on hemopressin have provided essential data for guiding drug design. By systematically truncating the peptide and evaluating the activity of the resulting fragments, researchers have identified the minimal sequence required for receptor interaction. acs.orgnih.gov Studies on C-terminally truncated fragments have shown that the full nine-amino-acid sequence is not strictly necessary for activity. acs.org Fragments such as hemopressin(1-6) (PVNFKF) and hemopressin(1-7) (PVNFKFL) retain significant biological effects. acs.org Conversely, shorter fragments like PVNFK and PVNF are inactive, establishing that the N-terminal five to six amino acids are critical for CB1 receptor recognition. acs.orgnih.govpnas.org

These findings are crucial for the design of smaller, more drug-like molecules. By focusing on the essential pharmacophoric elements contained within the N-terminal portion, researchers can design peptidomimetics that replicate the key interactions of the parent peptide while having improved metabolic stability and oral bioavailability. The shortest active fragment, NFKF, has itself been identified as a potent molecule, serving as a lead for further development. researchgate.net

Table 1: Structure-Activity Relationship of Hemopressin Fragments at the CB1 Receptor This is an interactive table. You can sort and filter the data by clicking on the column headers.

Peptide Sequence Amino Acid Code Length CB1 Receptor Recognition/Activity Citation
Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His This compound 9 Active (Inverse Agonist) acs.orgnih.gov
Pro-Val-Asn-Phe-Lys-Phe-Leu PVNFKFL 7 Active acs.org
Pro-Val-Asn-Phe-Lys-Phe PVNFKF 6 Active acs.org
Pro-Val-Asn-Phe-Lys PVNFK 5 Inactive acs.orgnih.gov
Pro-Val-Asn-Phe PVNF 4 Inactive acs.org
Asn-Phe-Lys-Phe NFKF 4 Active researchgate.net

Furthermore, the discovery that N-terminally extended versions of hemopressin, such as RVD-hemopressin, exhibit different pharmacological profiles (acting as agonists or allosteric modulators) underscores the power of structure-based design. researchgate.netnih.gov These findings demonstrate that targeted structural modifications to the hemopressin scaffold can fine-tune the interaction with the CB1 receptor to achieve a desired functional outcome, paving the way for the development of a new generation of cannabinoid-based therapeutics.

Future Research Directions and Translational Potential of Hemopressin Pvnfkflsh

Elucidation of Endogenous Physiological Roles and Regulatory Mechanisms

Future research is needed to fully elucidate the complete spectrum of endogenous physiological roles mediated by Hemopressin (PVNFKFLSH) and its related peptides. While studies have indicated roles in antinociception, anti-inflammatory processes, regulation of food intake, learning, and memory, the precise mechanisms and the extent of their contribution to these functions in physiological and pathological states require further investigation researchgate.netbutantan.gov.brfapesp.brresearchgate.net. Hemopressins are known to engage both cannabinoid and non-cannabinoid receptor systems, suggesting a complex interplay that warrants detailed exploration researchgate.netbutantan.gov.brfapesp.br. Identifying the specific non-cannabinoid targets and understanding the functional consequences of these interactions is a key future direction.

The regulatory mechanisms governing Hemopressin production, release, and degradation in vivo also represent a critical area for future study. Hemopressin is known to be metabolized by peptidases such as endopeptidase 24.15 (EP24.15), neurolysin (EP24.16), and angiotensin-converting enzyme (ACE) scielo.br. A deeper understanding of the specific peptidases involved in the generation and breakdown of different hemopressin forms, as well as the factors that modulate their activity, is essential. The discovery of N-terminal extended variants like RVD- and VD-hemopressins, which exhibit different pharmacological profiles and may be the predominantly endogenous forms, highlights the complexity of hemopressin processing and signaling researchgate.netbutantan.gov.brfapesp.brresearchgate.netmdpi.comwikipedia.orgnih.govawsli.com.br. Future research should focus on mapping the distribution and dynamic regulation of these peptides in different tissues and cell types, particularly confirming the physiological relevance of this compound itself versus its extended forms.

Investigation of Intracellular Mechanisms of Action and Signaling Pathways

While Hemopressin (this compound) is characterized as an inverse agonist or antagonist of the CB1 receptor researchgate.netnih.govdrugbank.combutantan.gov.brfapesp.brwikipedia.orgnih.govawsli.com.brpnas.orgresearchgate.netnih.gov, the detailed intracellular mechanisms and downstream signaling pathways activated or modulated by its binding require further comprehensive study. Understanding how Hemopressin binding to CB1 receptors leads to the blockade of constitutive activity and modulates downstream effectors, such as the MAPK pathway, is crucial nih.govpnas.org.

Furthermore, the differential signaling properties of Hemopressin compared to its extended forms (RVD- and VD-hemopressins), which can act as agonists or allosteric modulators at CB1 and CB2 receptors, present a complex signaling landscape researchgate.netbutantan.gov.brfapesp.brresearchgate.netresearchgate.net. Future research should aim to fully characterize the biased pharmacological actions of these peptides and how location-specific factors might influence their signaling outcomes researchgate.netbutantan.gov.brfapesp.brresearchgate.net. The recent suggestion that hemopressin-related peptides might activate intracellular mitochondrial cannabinoid receptors opens up entirely new avenues for investigating intracellular mechanisms beyond the canonical plasma membrane receptors researchgate.netbutantan.gov.brfapesp.brresearchgate.net. Exploring the potential for Hemopressin peptides to modulate protein-protein interactions as a mechanism of action is also a promising direction nih.govmdpi.com.

A comparative analysis of the receptor binding and signaling profiles of different hemopressin forms is crucial for understanding their distinct biological activities.

Peptide FormSequencePrimary CB1 ActivityOther Receptor Activity (Examples)
Hemopressin (rat)This compoundInverse Agonist/AntagonistTRPV1, µ opioid receptor (agonist) researchgate.net
Hemopressin (human/mouse)PVNFKLLSHInverse Agonist/AntagonistNot explicitly detailed in snippets
VD-HemopressinVD-PVNFKFLSHAgonistTRPV1, α adrenergic receptor researchgate.net
RVD-HemopressinRVD-PVNFKFLSHNegative Allosteric ModulatorPositive Allosteric Modulator (CB2) researchgate.net
NFKFNFKFCB1 activity (fragment)Not explicitly detailed in snippets

This table highlights the varied activities within the hemopressin family and underscores the need for detailed comparative studies.

Exploration of Novel Therapeutic Applications Beyond Established Roles

The established roles of Hemopressin (this compound) in pain and inflammation suggest its potential as a therapeutic lead for conditions like inflammatory arthritis and neuropathic pain nih.govnih.gov. However, future research can explore novel therapeutic applications based on its interaction with the cannabinoid system and other potential targets. The shortest active fragment, NFKF, has shown promise in models of epilepsy and neurodegeneration, indicating potential applications in neurological disorders researchgate.netbutantan.gov.brfapesp.brresearchgate.netnih.gov.

Given the widespread involvement of the endocannabinoid system in various physiological processes, Hemopressin and its derivatives could have therapeutic potential in areas such as metabolic disorders, anxiety, and sleep disturbances, building upon initial findings researchgate.netbutantan.gov.brfapesp.brresearchgate.netawsli.com.brfrontiersin.org. The advantage of developing therapeutics based on Hemopressin, particularly the inverse agonist form, is the potential to modulate cannabinoid receptor activity without the psychoactive effects associated with some cannabinoid agonists nih.gov. Future studies should focus on rigorously evaluating the therapeutic efficacy of Hemopressin and its optimized analogs in relevant preclinical models of these diverse conditions.

Development of Hemopressin-Based Research Probes and Tools

Hemopressin (this compound) and its variants serve as valuable research tools for studying the cannabinoid system and peptide-receptor interactions. Future research can focus on developing more specific and potent Hemopressin-based probes to dissect the intricacies of CB1 receptor signaling, including biased agonism and allosteric modulation.

Chemically modified or labeled Hemopressin peptides could be developed as tools for imaging and tracking cannabinoid receptors in living systems. The creation of stable, high-affinity Hemopressin analogs would be invaluable for biochemical and pharmacological studies, allowing for more precise investigation of receptor binding kinetics and downstream signaling events. Synthetic fragments like NFKF are already used in research; further development of such targeted fragments could provide tools with specific pharmacological profiles researchgate.netbutantan.gov.brfapesp.brresearchgate.netnih.gov.

Strategies for Engineering Enhanced Pharmacological Profiles and Biostability

Peptide-based therapeutics often face challenges related to poor biostability and rapid degradation by endogenous peptidases. Since Hemopressin is metabolized by enzymes like EP24.15, EP24.16, and ACE, future research is needed to engineer Hemopressin analogs with enhanced resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles scielo.br.

Strategies could involve modifying the peptide backbone, incorporating non-natural amino acids, or cyclizing the peptide structure to increase stability while retaining or enhancing desired pharmacological activity. Exploring the structure-activity relationships of Hemopressin and its fragments is crucial for designing analogs with improved potency, selectivity, and biased signaling properties researchgate.netbutantan.gov.brfapesp.brresearchgate.net. The goal is to develop Hemopressin-based therapeutics with optimized pharmacological profiles for specific applications.

Potential for Integration into Drug Delivery Systems (e.g., Nanofibrils, Hydrogels)

The integration of Hemopressin (this compound) into advanced drug delivery systems holds significant potential to overcome challenges related to peptide delivery, such as poor bioavailability and rapid clearance. Research has already demonstrated the potential of self-assembled nanofibrils of Hemopressin as targeted delivery systems, particularly for applications in inflammation and cancer researchgate.netbutantan.gov.brfapesp.brresearchgate.net. These nanofibrils exhibit pH-sensitive properties, which could allow for targeted release in specific microenvironments researchgate.netbutantan.gov.brfapesp.brresearchgate.net.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for characterizing the physicochemical properties of Pvnfkflsh?

  • Methodological Answer : Initial characterization typically involves spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to determine molecular structure, followed by chromatographic methods (HPLC, GC) for purity assessment. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are used to analyze crystallinity and thermal stability. Ensure adherence to standardized protocols (e.g., IUPAC guidelines) for reproducibility .
  • Data Example :

TechniqueParameter MeasuredTypical Output Format
NMRMolecular structureSpectral peaks (δ in ppm)
HPLCPurity (%)Chromatogram with retention time

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., ICH Q1A guidelines) with controlled variables (temperature, humidity, light). Employ a factorial design to isolate degradation pathways. Quantify degradation products via validated analytical methods and report confidence intervals for statistical significance .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variability sources (e.g., assay protocols, cell lines, dosage). Use Bland-Altman plots or Cohen’s kappa to assess inter-study agreement. Validate findings through independent replication studies with pre-registered protocols to minimize bias .
  • Example Workflow :

Literature review → 2. Data harmonization → 3. Statistical reconciliation → 4. Experimental validation.

Q. What advanced computational models are suitable for predicting this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) combined with molecular dynamics simulations (GROMACS) can predict binding affinities and conformational changes. Validate predictions with in vitro assays (e.g., surface plasmon resonance) and report root-mean-square deviation (RMSD) values for model accuracy .

Q. How should researchers address reproducibility challenges in synthesizing this compound across laboratories?

  • Methodological Answer : Standardize synthetic protocols using detailed reaction parameters (e.g., solvent purity, catalyst loading, reaction time). Publish full experimental datasets in supplementary materials, including raw spectra and chromatograms. Implement collaborative inter-laboratory studies to identify critical control points .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report goodness-of-fit metrics (R², AIC) and uncertainty intervals. For high-throughput data, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. How can researchers ethically manage conflicting data on this compound’s toxicity profiles?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies. Use Bayesian meta-analysis to weigh evidence quality and predefine exclusion criteria for outlier datasets. Disclose conflicts of interest transparently .

Methodological Pitfalls to Avoid

  • Overlooking negative results : Publish null findings to prevent publication bias .
  • Insufficient metadata : Document experimental conditions (e.g., equipment calibration logs, batch numbers) to enable replication .
  • Unvalidated assays : Use positive/negative controls and adhere to OECD guidelines for in vitro/in vivo assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.